Home > Products > Screening Compounds P77875 > 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone - 1257547-08-2

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

Catalog Number: EVT-3007522
CAS Number: 1257547-08-2
Molecular Formula: C23H24N2O3
Molecular Weight: 376.456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) expressed in the sinus node of the heart. [] It is being developed as a treatment for stable angina and atrial fibrillation. [] The metabolism of YM758 in humans has been studied using radiolabeled [14C]YM758. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758 identified in human urine and plasma. [] Studies suggest that YM-252124 is secreted into urine via hOCT2/rOct2 transporters. [] Additionally, it is expected to be taken up by the liver via hOCT1/rOct1 transporters. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another major metabolite of YM758 found in human urine and plasma. []

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329 represents a glucuronidated metabolite of YM758, identified in human urine and plasma. [] Glucuronidation is a common metabolic pathway for drug detoxification and elimination.

2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (Compound 7h)

  • Compound Description: Compound 7h is a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance, showing low cytotoxicity and a long duration of action. [] It effectively reverses doxorubicin resistance in K562/A02 cells. []

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

  • Compound Description: This compound belongs to a series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [, ] While specific biological activities are not mentioned, its presence in patents suggests potential therapeutic applications.

2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: Similar to the previous compound, this derivative is part of a series of substituted 1,2,3,4-tetrahydroisoquinoline compounds. [] While specific biological activities are not described, its presence in a patent suggests potential pharmaceutical relevance.

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound, like the previous two, belongs to a series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [] The presence of these compounds in a patent suggests potential pharmaceutical applications.

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17)

  • Compound Description: Compound 17 acts as a sub-micromolar selective COX-2 inhibitor. [] Additionally, it interacts with P-glycoprotein. []
Overview

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure combines an isoquinoline moiety with a pyrrole ring, which may confer unique biological activities. The compound is characterized by its molecular formula C21H24N2O3C_{21}H_{24}N_{2}O_{3} and a molecular weight of approximately 352.43 g/mol. This compound has garnered interest due to its potential applications in therapeutic areas, particularly those related to neurological and metabolic disorders.

Source and Classification

The compound is classified under isoquinolines and pyrroles, which are known for their diverse pharmacological properties. The specific classification can be further delineated based on its structural features:

  • Isoquinoline Derivative: The presence of the isoquinoline structure contributes to its biological activity.
  • Pyrrole Component: The incorporation of a pyrrole ring enhances the compound's potential interactions within biological systems.

The compound is referenced in various chemical databases, including PubChem and ChemSpider, where it is cataloged with specific identifiers such as the CAS number 245057-86-7.

Synthesis Analysis

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common methods include:

  1. Formation of the Isoquinoline Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as phenethylamines.
  2. Methoxy Group Introduction: The introduction of methoxy groups at positions 6 and 7 can be accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  3. Pyrrole Ring Formation: The pyrrole component can be synthesized through condensation reactions between suitable aldehydes and amines, often using acidic conditions to facilitate cyclization.
  4. Final Coupling Reaction: The final product is obtained through coupling reactions that link the isoquinoline and pyrrole components, typically involving acylation techniques.

These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.

Molecular Structure Analysis

The molecular structure of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone can be represented as follows:

  • Molecular Formula: C21H24N2O3C_{21}H_{24}N_{2}O_{3}
  • Molecular Weight: Approximately 352.43 g/mol
  • Structural Features:
    • Isoquinoline core with methoxy substitutions
    • Pyrrole ring fused with a phenyl group
    • Carbonyl functionality indicative of ketone presence

The structural representation can be visualized using chemical drawing software or databases that provide structural diagrams.

Chemical Reactions Analysis

The compound may undergo several chemical reactions relevant to its functional groups:

  1. Nucleophilic Substitution Reactions: The presence of nitrogen atoms in the isoquinoline and pyrrole rings allows for nucleophilic attack on electrophiles.
  2. Oxidation Reactions: The methoxy groups can undergo oxidation under certain conditions, potentially modifying the compound's reactivity.
  3. Hydrolysis Reactions: The carbonyl group may participate in hydrolysis under acidic or basic conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives that may exhibit improved pharmacological properties.

Mechanism of Action

Research indicates that compounds similar to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone exhibit interactions with orexin receptors, which are implicated in various physiological processes including sleep regulation and energy homeostasis.

Mechanistic Insights:

  • Receptor Binding: The compound selectively binds to orexin receptor subtypes, particularly orexin 2 receptors.
  • Signal Modulation: Binding influences downstream signaling pathways associated with wakefulness and appetite regulation.

Studies employing radiolabeled ligand binding assays have confirmed these interactions, suggesting potential therapeutic avenues for conditions like insomnia or obesity.

Physical and Chemical Properties Analysis

Physical Properties:

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Purity Levels: Commercially available samples often exhibit purity levels around 95%.

Relevant data regarding melting point, boiling point, or specific heat capacity may not be extensively documented but can be inferred from similar compounds within the isoquinoline class.

Applications

The unique structural characteristics of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone suggest several potential applications:

  1. Medicinal Chemistry: Investigated for its role as an orexin receptor antagonist, offering insights into treatments for sleep disorders and metabolic diseases.
  2. Pharmacological Research: Serves as a lead compound for developing new drugs targeting neurodegenerative disorders.
  3. Biological Studies: Utilized in studies exploring receptor-ligand interactions and their implications in physiological processes.

Properties

CAS Number

1257547-08-2

Product Name

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-2-pyrrol-1-ylethanone

Molecular Formula

C23H24N2O3

Molecular Weight

376.456

InChI

InChI=1S/C23H24N2O3/c1-27-20-14-18-10-13-25(16-19(18)15-21(20)28-2)23(26)22(24-11-6-7-12-24)17-8-4-3-5-9-17/h3-9,11-12,14-15,22H,10,13,16H2,1-2H3

InChI Key

GFZMJAHSRREQBJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(C3=CC=CC=C3)N4C=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.